(R)-2-Amino-3-(quinolin-2-yl)propanoic acid
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Overview
Description
Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It’s an essential segment of both natural and synthetic compounds .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. For instance, aniline, alkynes, and aldehydes can react via a cascade cyclization reaction to provide quinoline . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The exact structure of “®-2-Amino-3-(quinolin-2-yl)propanoic acid” would need to be determined through further analysis.Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions. For example, aniline, alkynes, and aldehydes can react via a cascade cyclization reaction to provide quinoline .Scientific Research Applications
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate
Research on amino alcohols reacted with quinaldinic acid has shown significant insights into hydrogen bonding and polymorphism, highlighting the structural versatility and potential applications in scientific research. Podjed and Modec (2022) synthesized salts by reacting three amino alcohols with quinaldinic acid, resulting in compounds characterized by distinct hydrogen bonding and π...π stacking interactions due to their NH3+ and quinaldinate anions. This study emphasizes the importance of understanding molecular interactions for developing new materials and compounds (Podjed & Modec, 2022).
Molecular Recognition through Optically Pure Compounds
Khanvilkar and Bedekar (2018) demonstrated the application of optically pure compounds in molecular recognition. They utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol as a chiral solvating agent for distinguishing enantiomers of various acids through NMR or fluorescence spectroscopy. This research showcases the potential of quinoline derivatives in analytical chemistry and pharmaceutical research, providing a method for the quantitative determination of isomers (Khanvilkar & Bedekar, 2018).
Antimicrobial and Analytical Applications of Quinoline Derivatives
Zubkov et al. (2016) explored the analytical methods for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of 4-oxoquinoline-3-propanoic acids, highlighting their potential in combating microbial resistance. Their research underlines the significance of these compounds in developing new antimicrobial drugs and the necessity of robust analytical methods for ensuring the quality of these potential APIs (Zubkov et al., 2016).
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological and pharmacological activities . They are often used in drug discovery due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Quinoline derivatives are known to have a variety of applications in medicinal and synthetic organic chemistry, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to have a variety of biological and pharmacological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
The synthesis of quinoline derivatives has been reported to involve green reaction protocols, suggesting that environmental factors may play a role in their synthesis .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
Properties
IUPAC Name |
(2R)-2-amino-3-quinolin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSRGSNAKKNNI-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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